molecular formula C8H9ClO3 B8712126 3-Chloro-4-(methoxymethoxy)phenol CAS No. 123462-95-3

3-Chloro-4-(methoxymethoxy)phenol

Cat. No.: B8712126
CAS No.: 123462-95-3
M. Wt: 188.61 g/mol
InChI Key: HFFXQDWCUXGXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(methoxymethoxy)phenol is a substituted phenol derivative characterized by a chlorine atom at the 3-position and a methoxymethoxy (-OCH2OCH3) group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (chloro) and electron-donating (methoxymethoxy) substituents.

Properties

CAS No.

123462-95-3

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

3-chloro-4-(methoxymethoxy)phenol

InChI

InChI=1S/C8H9ClO3/c1-11-5-12-8-3-2-6(10)4-7(8)9/h2-4,10H,5H2,1H3

InChI Key

HFFXQDWCUXGXFN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and substituent effects of 3-Chloro-4-(methoxymethoxy)phenol and related compounds:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups
This compound C8H9ClO3 -Cl (3), -OCH2OCH3 (4) Phenol, ether
3-Chloro-4-(trifluoromethoxy)phenol C7H4ClF3O2 -Cl (3), -OCF3 (4) Phenol, trifluoromethoxy
3-Chloro-4-[(3-fluorophenyl)methoxy]aniline C13H11ClFNO -Cl (3), -OCH2C6H4F (4), -NH2 (1) Aniline, benzyl ether, fluoroarene
3-Chloro-4-(chloromethyl)phenol C7H6Cl2O -Cl (3), -CH2Cl (4) Phenol, chloromethyl
3-Chloro-4-(cyclopropylmethoxy)phenol C11H10ClF3O2 -Cl (3), -OCH2C3H5 (4) Phenol, cyclopropylmethoxy, trifluoromethyl

Key Observations :

  • Electron Effects: The methoxymethoxy group (-OCH2OCH3) in the target compound provides moderate electron-donating effects, contrasting with the strong electron-withdrawing nature of the trifluoromethoxy (-OCF3) group in 3-Chloro-4-(trifluoromethoxy)phenol .

Physicochemical Properties

Comparative data for melting points, solubility, and spectral properties are derived from analogous compounds:

Compound Melting Point (°C) Solubility IR Spectral Features (cm⁻¹)
This compound Not reported Likely soluble in polar organics* ~3300 (OH stretch), ~1100 (C-O-C)
3-Chloro-4-(trifluoromethoxy)phenol Not reported High lipophilicity (logP ~2.5) ~1250 (C-F stretch)
3-Chloro-4-[(4-chlorophenyl)diazenyl]phenol (A-3Cl) 122–124 Soluble in DCM, ethanol 3300 (OH), 1600 (C=C)
3-Chloro-4-(chloromethyl)phenol Not reported Moderate in water, high in DCM ~3400 (OH), ~700 (C-Cl)

*Inferred from solubility trends of methoxymethoxy-containing compounds in methanol and dichloromethane .

Notes:

  • The trifluoromethoxy derivative exhibits higher thermal stability and lipophilicity due to the -OCF3 group, making it suitable for agrochemical formulations .

Challenges and Opportunities

  • Synthetic Challenges : Methoxymethoxy protection requires careful deprotection under mild acidic conditions to avoid decomposition, whereas trifluoromethoxy groups are more stable but costlier to introduce .
  • Regulatory Considerations: Chlorinated phenols face stringent environmental regulations due to toxicity concerns, necessitating greener synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.